molecular formula C11H12BrNO3 B7570679 (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid

(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid

Numéro de catalogue B7570679
Poids moléculaire: 286.12 g/mol
Clé InChI: YLDBQUCAZQIEHT-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid, commonly known as (R)-Baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is a chiral molecule with a specific stereochemistry, which makes it different from its counterpart (S)-Baclofen. It has been found to have potential therapeutic applications in various neurological disorders due to its ability to modulate the GABAergic neurotransmission system.

Mécanisme D'action

(R)-Baclofen acts as a (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor agonist, which leads to the inhibition of neurotransmitter release and hyperpolarization of the postsynaptic neurons. It also modulates the presynaptic release of glutamate and other excitatory neurotransmitters, which further contributes to its antiepileptic effects. It has been found to have a selective action on the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor, which makes it different from other (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acidergic drugs such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
(R)-Baclofen has been found to have various biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid in the brain, which leads to the inhibition of excitatory neurotransmitter release. It also modulates the activity of various ion channels such as calcium and potassium channels, which further contributes to its antiepileptic effects. It has been found to have a low affinity for the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-A receptor, which makes it less sedative and less prone to abuse.

Avantages Et Limitations Des Expériences En Laboratoire

(R)-Baclofen has several advantages for lab experiments due to its selective action on the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor and its antiepileptic properties. It has been found to be effective in reducing seizure activity in animal models, which makes it a useful tool for studying epilepsy and other neurological disorders. However, its limitations include its poor solubility in water and its potential toxicity at high doses.

Orientations Futures

(R)-Baclofen has several potential future directions for research, including its use in the treatment of addiction and chronic pain. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction, which makes it a promising candidate for the treatment of substance use disorders. It has also been studied for its potential analgesic effects and has been found to be effective in reducing pain in animal models of chronic pain. Further research is needed to determine its safety and efficacy in human subjects.

Méthodes De Synthèse

The synthesis of (R)-Baclofen involves the resolution of racemic Baclofen using chiral resolving agents such as tartaric acid or di-p-toluoyl-D-tartaric acid. The enantiomerically pure (R)-Baclofen can be obtained by recrystallization of the resolved salt. Alternatively, it can also be synthesized using asymmetric catalysis or enzymatic resolution methods.

Applications De Recherche Scientifique

(R)-Baclofen has been extensively studied for its potential therapeutic applications in various neurological disorders such as spasticity, epilepsy, anxiety, and addiction. It has been found to be effective in reducing muscle spasms and stiffness in patients with multiple sclerosis, cerebral palsy, and spinal cord injury. It has also been studied for its antiepileptic properties and has been found to be effective in reducing seizure activity in animal models.

Propriétés

IUPAC Name

(3R)-3-acetamido-3-(3-bromophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDBQUCAZQIEHT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.